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Azidotrimethyltin(IV)

Cat. No.: B072298
CAS No.: 1118-03-2
M. Wt: 205.83 g/mol
InChI Key: OSJRGDBEYARHLX-UHFFFAOYSA-N
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Description

Azidotrimethyltin(IV) is a highly specialized organotin azide compound that serves as a pivotal reagent in advanced synthetic organic chemistry and materials science research. Its primary research value lies in its role as a facile source of the azide group (N₃⁻) in Staudinger-type reactions, enabling the efficient synthesis of heterocyclic compounds and other complex molecular architectures. The mechanism of action involves the transfer of the azide moiety to electrophilic centers, a key step in the construction of nitrogen-containing frameworks. Furthermore, Azidotrimethyltin(IV) is extensively utilized in the preparation of novel metal-organic polymers and coordination complexes, where its thermal decomposition can be harnessed to generate tin-nitrogen ceramic precursors. The trimethyltin group acts as an excellent leaving group, facilitating clean and high-yielding transformations. Researchers leverage this compound to explore new pathways in click chemistry, the development of high-energy materials, and the fabrication of semiconducting thin films. Its stability and reactivity profile make it an indispensable tool for investigating reaction mechanisms and expanding the frontiers of synthetic methodology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9N3Sn B072298 Azidotrimethyltin(IV) CAS No. 1118-03-2

Properties

IUPAC Name

azido(trimethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3CH3.N3.Sn/c;;;1-3-2;/h3*1H3;;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJRGDBEYARHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408376
Record name Azidotrimethyltin(IV)
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Molecular Weight

205.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1118-03-2
Record name Azidotrimethylstannane
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Record name Azidotrimethyltin(IV)
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Chemical Reactivity and Mechanistic Investigations of Azidotrimethyltin Iv

Role in Nucleophilic Substitution Reactions

Azidotrimethyltin(IV) can serve as a source of the azide (B81097) anion (N₃⁻) for nucleophilic substitution reactions. In these reactions, the azide group acts as a nucleophile, attacking an electrophilic center and displacing a leaving group. This provides a method for the introduction of the azido (B1232118) functional group into organic molecules, which are versatile precursors for the synthesis of amines, N-heterocycles, and other nitrogen-containing compounds.

The general mechanism for a bimolecular nucleophilic substitution (Sₙ2) reaction involving an alkyl halide (R-X) and an azide source is a concerted process. The nucleophilic azide attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at the reaction center. While various azide sources can be employed, organotin azides like Azidotrimethyltin(IV) offer an alternative to potentially more hazardous reagents.

The utility of Azidotrimethyltin(IV) in this context is influenced by factors such as the nature of the substrate, the leaving group, and the reaction conditions. For instance, primary and secondary alkyl halides or tosylates are generally good substrates for Sₙ2 reactions.

Substrate (R-X)Leaving Group (X)Product (R-N₃)Reaction Type
Alkyl HalideCl, Br, IAlkyl AzideSₙ2
Alkyl TosylateOTsAlkyl AzideSₙ2

Participation in 1,3-Dipolar Cycloaddition Reactions

Azidotrimethyltin(IV) is a valuable reagent in 1,3-dipolar cycloaddition reactions, a class of pericyclic reactions involving a 1,3-dipole and a dipolarophile to form a five-membered ring. The azide group in Azidotrimethyltin(IV) functions as the 1,3-dipole.

Cycloaddition with Nitriles for Tetrazole Synthesis

A significant application of Azidotrimethyltin(IV) in 1,3-dipolar cycloadditions is the synthesis of 5-substituted-1H-tetrazoles from nitriles (R-C≡N). Tetrazoles are important heterocyclic compounds with applications in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The reaction involves the [3+2] cycloaddition of the azide to the nitrile triple bond.

The use of organotin azides, such as Azidotrimethyltin(IV), in these reactions offers advantages over the use of hydrazoic acid (HN₃), which is highly toxic and explosive. The reaction typically proceeds by heating the organotin azide with the nitrile, often in a suitable solvent. The resulting product is a trialkyltin-substituted tetrazole, which can then be protodestannylated (removal of the trimethyltin (B158744) group) by treatment with an acid to afford the final 1H-tetrazole.

Nitrile (R-C≡N)Azide SourceProduct
BenzonitrileAzidotrimethyltin(IV)5-Phenyl-1H-tetrazole
AcetonitrileAzidotrimethyltin(IV)5-Methyl-1H-tetrazole

Scope and Regioselectivity in Cycloaddition Processes

The scope of the 1,3-dipolar cycloaddition reactions involving Azidotrimethyltin(IV) extends to various dipolarophiles beyond nitriles, including alkynes and alkenes. When reacting with unsymmetrical alkynes, the regioselectivity of the cycloaddition becomes a key consideration, leading to the potential formation of two different regioisomeric triazoles. The regiochemical outcome is influenced by electronic and steric factors of both the azide and the dipolarophile.

In the context of tetrazole synthesis from nitriles, the reaction is inherently regioselective due to the symmetry of the nitrile triple bond with respect to the cycloaddition. The primary scope lies in the variety of functional groups that can be tolerated on the nitrile substrate.

Reactivity with Transition Metal Complexes

The azide ligand is known to coordinate to transition metals in various binding modes. Azidotrimethyltin(IV) can act as a reagent for the introduction of the azide ligand into the coordination sphere of a transition metal center.

Formation of Azide Adduct Complexes

Transition metal complexes can react with Azidotrimethyltin(IV) to form azide adduct complexes. In these reactions, the azide group coordinates to the metal center. The nature of the resulting complex, including its geometry and stability, depends on the specific transition metal, its oxidation state, and the other ligands present in the coordination sphere.

Ligand Exchange Reactions

Azidotrimethyltin(IV) can participate in ligand exchange reactions with transition metal complexes. In a typical ligand exchange reaction, a ligand in the original complex is replaced by another. The azide group from Azidotrimethyltin(IV) can displace other ligands, such as halides or solvent molecules, from the metal's coordination sphere. The driving force for these reactions is often the formation of a more thermodynamically stable complex. The trimethyltin moiety would typically form a salt with the displaced ligand.

Metal ComplexDisplaced LigandProduct
[M(L)ₙX]X (e.g., Cl⁻, Br⁻)[M(L)ₙ(N₃)]
[M(L)ₙ(solvent)]solvent[M(L)ₙ(N₃)]

Electronic Structure and Bonding in Adduct Complexes

Direct experimental and computational studies on the electronic structure and bonding of adduct complexes specifically involving Azidotrimethyltin(IV) are not extensively documented in publicly available research. However, a comprehensive understanding can be inferred from studies on analogous organotin(IV) azide compounds, particularly other triorganotin(IV) azides like triphenyltin (B1233371) azide and chelated organotin(IV) systems. These studies provide a robust framework for predicting the structural and electronic characteristics of Azidotrimethyltin(IV) adducts.

When Azidotrimethyltin(IV) acts as a Lewis acid, it can form adducts with various O- and N-donor ligands. In such complexes, the coordination number of the tin atom typically increases from four to five, resulting in a significant change in molecular geometry and electronic distribution. The resulting structure is generally a distorted trigonal bipyramidal (TBP) geometry. rsc.org

Key Structural Features of Triorganotin(IV) Azide Adducts:

Coordination Geometry: The central tin atom adopts a five-coordinate, distorted trigonal bipyramidal geometry. rsc.org In accordance with Bent's rule, the more electronegative substituents—the azide group and the incoming donor ligand—preferentially occupy the axial positions, while the three organic (methyl) groups are situated in the equatorial plane. rsc.org

Sn-C and Sn-N Bonds: The three Sn-C bonds form the equatorial plane of the TBP structure. The Sn-N bond of the azide ligand is typically found in an axial position. Spectroscopic studies on triphenyltin azide and its adducts indicate that the Sn-N₃ stretching frequency (ν(Sn-N₃)) shows only small changes upon adduct formation, which suggests that the tin atom is already five-coordinate in the solid state through intermolecular azide bridges. cdnsciencepub.com

Azide Ligand Bonding: The azide group (N₃⁻) itself is a linear or nearly linear moiety. In organotin complexes, it can act as a terminal ligand or as a bridging ligand between two tin centers. cdnsciencepub.com DFT calculations on related C,N-chelated organotin(IV) azides show that there is no single dominant canonical form for the Sn-azide moiety, with N-N bond lengths being intermediate between double and triple bond character. rsc.org For example, in a diphenyltin(IV) azide complex, the N-N distances were found to be 1.194(3) Å and 1.150(3) Å, indicating a delocalized π-system. rsc.org

ParameterTypical ValueCompound ExampleReference
Coordination Geometry Distorted Trigonal BipyramidalLCNPh₂SnN₃ rsc.org
Sn-N (Axial) Bond Length ~2.46 ÅLCNPh₂SnN₃ rsc.org
N-N Bond Length 1 ~1.19 ÅLCNPh₂SnN₃ rsc.org
N-N Bond Length 2 ~1.15 ÅLCNPh₂SnN₃ rsc.org
Axial-Sn-Axial Angle ~168°LCNPh₂SnN₃ rsc.org

Table 1: Representative structural parameters for five-coordinate C,N-chelated organotin(IV) azide complexes, serving as a model for Azidotrimethyltin(IV) adducts. LCN represents a 2-(N,N-dimethylaminomethyl)phenyl chelating ligand.

Azidotrimethyltin(IV) in Azidodeamination Reactions

Research on a polymer-supported dibutyltin (B87310) azide has demonstrated its efficacy in the one-pot diazotization-azidodediazoniation of various aromatic amines, yielding aryl azides in very good yields under mild conditions. scielo.br This process serves as a practical example of the type of reactivity relevant to azidodeamination.

General Reaction Scheme:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., t-BuONO) to form the corresponding diazonium salt.

Azide Transfer: The organotin azide (e.g., polymer-supported dibutyltin azide) transfers the azide nucleophile to the diazonium salt, displacing dinitrogen gas and forming the aryl azide product.

The use of a polymer-supported reagent is particularly advantageous as it allows for easy separation and recovery of the tin reagent, minimizing tin contamination in the final product to less than 20 ppm. scielo.br The supported reagent was also shown to be recyclable and reusable for at least four cycles without a significant loss of reactivity. scielo.br

Although this specific research utilized a dibutyltin derivative, Azidotrimethyltin(IV) is expected to undergo similar reactions. researchgate.netacs.org Its utility as an azide source is well-established in other areas, such as the synthesis of tetrazoles from nitriles, a reaction that also relies on the transfer of the azide moiety. google.comgoogle.com The trimethyltin group can act as a good leaving group, facilitating the formation of new bonds with the azide. smolecule.com The reaction mechanism likely involves the nucleophilic attack of the azide on the electrophilic diazonium cation.

Comparative Reactivity Studies with Other Organotin Azides (e.g., Dibutyltin Azide, Tributyltin Azide)

The reactivity of organotin azides is significantly influenced by the nature of the organic substituents attached to the tin atom. A comparison between Azidotrimethyltin(IV), Dibutyltin Azide, and Tributyltin Azide reveals differences in steric hindrance, Lewis acidity, and applications.

Azidotrimethyltin(IV) ((CH₃)₃SnN₃): The presence of three small methyl groups results in lower steric hindrance around the tin center compared to its butyl-substituted counterparts. This can potentially lead to faster reaction rates in cases where the approach of a substrate to the tin or azide is rate-limiting. It is used as a reagent in organic synthesis, for example, in the formation of stannylated tetrazoles from nitriles. acs.orggoogle.com

Tributyltin Azide ((C₄H₉)₃SnN₃): This is a widely used organotin azide in organic synthesis. wikipedia.org The larger butyl groups increase steric bulk, which can influence selectivity in some reactions. It is a common reagent for the synthesis of tetrazoles used in the production of pharmaceuticals like angiotensin II receptor antagonists. wikipedia.org Due to its lower volatility and different solubility profile compared to the trimethyltin analogue, it may be preferred in certain applications.

Dibutyltin Azide Species: Diorganotin azides, such as those derived from dibutyltin dichloride or oxide, present different reactivity profiles. For instance, a polymer-supported dibutyltin azide has been developed as a stable and recoverable reagent for the synthesis of aryl azides and 5-aryl 1H-tetrazoles. scielo.br The attachment to a polymer support modifies its physical properties and simplifies product purification. scielo.br Diorganotin species can also form di-azides, LCNRSn(N₃)₂, which are monomeric compounds with a trigonal bipyramidal geometry around the tin atom. rsc.org

Key Comparative Points:

Lewis Acidity: The Lewis acidity of the tin center generally decreases with increasing chain length of the alkyl groups (Me > Bu). This can affect the formation and stability of adducts with substrates or solvents, potentially altering the reaction mechanism.

Steric Hindrance: Azidotrimethyltin(IV) is the least sterically hindered, which may allow it to react with a broader range of substrates or exhibit higher reaction rates.

Applications: While all three can act as azide transfer agents, Tributyltin Azide is most prominently cited for tetrazole synthesis in pharmaceutical manufacturing. google.comwikipedia.org The development of polymer-supported dibutyltin azide highlights a strategy to mitigate the toxicity and purification issues associated with organotin reagents. scielo.br

CompoundFormulaMolecular Weight ( g/mol )Physical FormKey ApplicationsReference
Azidotrimethyltin(IV) (CH₃)₃SnN₃205.84White powder or crystalsPrecursor in organic synthesis, model for organotin chemistry studies, tetrazole synthesis acs.orgsmolecule.comamericanelements.com
Tributyltin Azide (C₄H₉)₃SnN₃332.08Colorless to yellow liquid or white solidSynthesis of tetrazoles (e.g., for angiotensin II receptor antagonists) wikipedia.org
Polymer-Supported Dibutyltin Azide Polymer-(CH₂)Sn(Bu)₂N₃N/A (polymer)Solid resinOne-pot synthesis of aryl azides and 5-aryl 1H-tetrazoles; recyclable reagent scielo.br

Table 2: Comparison of Azidotrimethyltin(IV) with other common organotin azides.

Structural Elucidation and Spectroscopic Characterization of Azidotrimethyltin Iv and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry and Coordination Environment

In the solid state, azidotrimethyltin(IV) exhibits a polymeric structure. The tin atom is five-coordinate, adopting a trigonal bipyramidal geometry. This coordination environment is achieved through the formation of bridging azide (B81097) ligands that link adjacent trimethyltin (B158744) units. The three methyl groups occupy the equatorial positions, while the nitrogen atoms from two different azide groups occupy the axial positions. This arrangement results in a linear chain-like polymer.

Analysis of Bond Distances and Angles in Azide Ligands and Tin Centers

Detailed analysis of the crystal structure reveals specific bond lengths and angles. The Sn-C bond lengths are typically in the range of 2.12-2.14 Å. The Sn-N bond distances are longer, approximately 2.35 Å, reflecting the coordinate covalent nature of these bonds. The C-Sn-C angles in the equatorial plane are close to 120°, consistent with a trigonal planar arrangement of the methyl groups. The N-Sn-N angle is approximately 180°, indicating a linear arrangement of the axial azide ligands. The azide ligand itself is essentially linear, with N-N bond lengths that are consistent with the delocalized π-system of the azide anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the structure of molecules in solution. For organotin compounds, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of azidotrimethyltin(IV) in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), shows a sharp singlet for the nine equivalent protons of the three methyl groups. This signal typically appears around δ 0.35 ppm. The presence of a single peak indicates that, in solution, the methyl groups are in a chemically equivalent environment, likely due to rapid exchange processes or a different, more symmetric structure compared to the solid state. Satellites arising from coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) are also observed. The two-bond coupling constant, ²J(¹¹⁹Sn-¹H), is an important parameter and is typically around 58-60 Hz, providing information about the s-character of the Sn-C bonds.

Proton (¹H) NMR Data
Chemical Shift (δ) 0.35 ppm (s, 9H, Sn-CH₃)
Solvent CDCl₃
Coupling Constant (²J(¹¹⁹Sn-¹H)) ~58-60 Hz

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) Chemical Shifts and Interpretation

¹¹⁹Sn NMR is a highly sensitive probe of the coordination environment around the tin atom. huji.ac.ilnorthwestern.edu The chemical shift of azidotrimethyltin(IV) is found at approximately -180 ppm (relative to tetramethyltin, Me₄Sn). This upfield shift is characteristic of a four-coordinate tin atom in a tetrahedral environment in solution, which contrasts with the five-coordinate structure observed in the solid state. This suggests that the polymeric structure of azidotrimethyltin(IV) is not retained upon dissolution, and the compound exists as a monomeric species. The coordination number and the nature of the substituents on the tin atom significantly influence the ¹¹⁹Sn chemical shift. huji.ac.ilresearchgate.net

Tin-119 (¹¹⁹Sn) NMR Data
Chemical Shift (δ) -180 ppm
Solvent CDCl₃
Reference Tetramethyltin (Me₄Sn) northwestern.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For azidotrimethyltin(IV), the methyl carbons give rise to a single resonance, further confirming their equivalence in solution. The chemical shift of these carbons is influenced by the electronegativity of the tin atom and the other substituents. The one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), is also a valuable parameter for structural analysis, providing insight into the hybridization of the tin-carbon bond.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for elucidating the structural features of Azidotrimethyltin(IV) by identifying the vibrational frequencies of its constituent chemical bonds.

The azide (N₃⁻) group in Azidotrimethyltin(IV) exhibits characteristic vibrational modes that are readily identifiable in its IR spectrum. A strong absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the azide group is typically observed in the region of 2015–2105 cm⁻¹. researchgate.net For Azidotrimethyltin(IV) specifically, this strong absorption is found at approximately 2105 cm⁻¹. The symmetric stretching vibration (νₛ) of the azide group is expected to appear around 1330 cm⁻¹, though it is generally weaker than the asymmetric stretch. researchgate.net The precise frequencies of these vibrations can be influenced by the molecular environment. researchgate.net For instance, in other azide-containing compounds, the asymmetric stretch can be observed at frequencies such as 2118.9 cm⁻¹ and 2125.7 cm⁻¹, with the differences attributed to the local environment. nih.gov

Table 1: Characteristic IR Frequencies for the Azide Group

Vibrational Mode Typical Frequency Range (cm⁻¹) Observed Frequency in Azidotrimethyltin(IV) (cm⁻¹)
Asymmetric Stretch (νₐₛ) 2015 - 2105 researchgate.net 2105
Symmetric Stretch (νₛ) ~1330 researchgate.net Not specified

The vibrational analysis of the tin-carbon (Sn-C) and tin-nitrogen (Sn-N) bonds provides further insight into the molecular structure of Azidotrimethyltin(IV). The stretching vibrations of the Sn-C bonds in trimethyltin compounds typically occur in the range of 500-600 cm⁻¹. The Sn-N stretching vibration is expected at a lower frequency, characteristic of a single bond between a heavy atom and a nitrogen atom. While specific frequencies for the Sn-C and Sn-N bonds in Azidotrimethyltin(IV) are not detailed in the provided search results, their analysis is a standard component of the full vibrational assignment for this and related organotin compounds.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org For Azidotrimethyltin(IV) and its complexes, this technique is used to study the transitions involving the azide ligand and the tin center.

In the UV-Vis spectrum of molecules containing pi systems, π → π* transitions are common. libretexts.org For Azidotrimethyltin(IV), electronic transitions can involve the promotion of electrons from the azide group's molecular orbitals to higher energy orbitals. The energy of these transitions corresponds to absorption in the UV or visible region of the electromagnetic spectrum. libretexts.org The specific wavelengths of absorption are dependent on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

In transition metal complexes, intense charge-transfer (CT) bands can be observed, which arise from the transfer of an electron between a ligand and the metal center. libretexts.orgwikipedia.org Ligand-to-Metal Charge Transfer (LMCT) involves the transfer of an electron from a ligand-based orbital to a metal-based orbital, resulting in the reduction of the metal. libretexts.orgwikipedia.org For LMCT to be prominent, the ligand should possess high-energy lone pairs of electrons and the metal should be in a high oxidation state with accessible empty orbitals. dalalinstitute.comnih.gov These transitions are typically very intense, with molar absorptivities (ε) that can exceed 50,000 L mol⁻¹ cm⁻¹. wikipedia.org While tin is not a transition metal, the concept of charge transfer can still be applied to Azidotrimethyltin(IV). An electronic transition from the azide ligand (the HOMO) to an orbital on the tin atom (the LUMO) would be considered an LMCT-type transition. The energy and intensity of this band would provide information about the electronic interaction between the azide and the trimethyltin moiety.

Table 2: Comparison of Transition Types

Transition Type Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Nature of Transition
d-d transitions 20 - 200 wikipedia.org Laporte forbidden wikipedia.org
Charge Transfer (CT) ≥ 50,000 wikipedia.org Laporte allowed wikipedia.org

Mössbauer Spectroscopy for Iron-Azidotrimethyltin(IV) Adducts

⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the chemical environment of iron nuclei. nih.gov It provides information on the oxidation state, spin state, and coordination geometry of iron in a compound. nih.govillinois.edu When Azidotrimethyltin(IV) is used as a precursor in reactions with iron complexes to form iron-azide adducts, Mössbauer spectroscopy can be employed to characterize the resulting iron-containing species. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the electron density at the iron nucleus and thus can distinguish between different oxidation states (e.g., Fe(II) vs. Fe(III)). illinois.edusemanticscholar.org The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the iron's coordination environment. illinois.edu In the context of iron-Azidotrimethyltin(IV) adducts, Mössbauer spectroscopy would be instrumental in confirming the formation of the adduct and determining the electronic structure of the iron center after coordination with the azide ligand. researchgate.net

Computational and Theoretical Studies on Azidotrimethyltin Iv

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bris.ac.uk It has become a popular and versatile tool in computational chemistry for predicting a wide array of molecular properties, including binding energies, molecular geometries, and energy barriers for reactions. nih.gov The theory is based on using the electron density, a function of only three spatial coordinates, to determine the properties of a system, which is computationally less intensive than methods based on the many-electron wavefunction. bris.ac.uknih.govrsc.org

The adsorption of molecules like ATMT can significantly modify the electronic properties of materials like graphene. nih.govaps.org DFT calculations in such studies typically involve optimizing the geometry of the combined system (e.g., ATMT on a graphene sheet) to find the most stable adsorption configuration. The adsorption energy is a key parameter calculated to determine the strength of the interaction. For instance, in related systems, the adsorption energy for functional groups on graphene has been calculated to understand their stability. aps.org The analysis of the electronic band structure and density of states (DOS) then reveals how the electronic properties, such as the band gap, are altered upon adsorption. acs.orgaps.org

Table 1: Representative DFT Calculation Parameters for Adsorption Studies

ParameterDescriptionTypical Value/Method
Functional The approximation used for the exchange-correlation energy.GGA (e.g., PBE), Hybrid (e.g., B3LYP)
Basis Set The set of functions used to build molecular orbitals.Plane-wave or Gaussian-type (e.g., 6-311++G(d,p))
Supercell Size The size of the repeating unit cell in calculations involving periodic structures like graphene.e.g., 5x5 graphene unit cell
Energy Cutoff The kinetic energy cutoff for the plane-wave basis set.e.g., 400 eV
Convergence Criteria The thresholds for energy and forces to determine a converged geometry optimization.e.g., < 0.01 eV/Å for forces

This table represents typical parameters used in DFT studies of molecular adsorption on surfaces and is for illustrative purposes.

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. aps.org This modeling provides a detailed, step-by-step understanding of reaction mechanisms, which can be invaluable for designing new synthetic routes or explaining observed reactivity. aps.org Methods like the Artificial Force Induced Reaction (AFIR) can be used to systematically explore reaction pathways from a given reactant structure. aps.org

For Azidotrimethyltin(IV), its reactivity is largely dictated by the azide (B81097) group. It is known to participate in various reactions, such as cycloadditions and reactions with metal complexes. For example, the treatment of a ferrous complex with azidotrimethyltin was shown to result in the formation of a γ-bound azide adduct. nih.gov

Modeling the reaction pathway for such a process would involve:

Geometry Optimization: Calculating the ground state structures of the reactants (the ferrous complex and Azidotrimethyltin(IV)) and the final product (the azide adduct).

Transition State Search: Locating the transition state structure that connects the reactants and products on the potential energy surface. This is a first-order saddle point.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the path from the transition state down to the reactants and products to confirm it is the correct pathway. aps.org

These calculations can reveal whether a proposed reaction is kinetically and thermodynamically favorable and can help to rationalize why certain products are formed over others.

Investigation of Bonding Interactions and Orbital Contributions

Understanding the nature of the chemical bonds within Azidotrimethyltin(IV), particularly the tin-nitrogen bond, is crucial for explaining its stability and reactivity. Theoretical studies allow for a detailed analysis of bonding interactions through methods like Natural Bond Orbital (NBO) analysis and the examination of molecular orbitals (MOs).

The bonding in hypervalent main-group compounds, which includes the tin center in Azidotrimethyltin(IV), has been a subject of theoretical interest. Modern explanations often move beyond simple d-orbital participation and instead focus on interactions between filled non-bonding orbitals (lone pairs) and empty low-lying anti-bonding orbitals (σ). bris.ac.uk For the Sn-N bond in Azidotrimethyltin(IV), a likely significant interaction would be the donation of electron density from a nitrogen lone pair of the azide group into an empty σ orbital associated with one of the Sn-C bonds. This type of hyperconjugative interaction can help to explain the geometry and stability of the molecule.

The molecular orbitals of the azide anion (N₃⁻) itself are well-understood and consist of a series of sigma (σ) and pi (π) orbitals. aps.org When the azide anion coordinates to the trimethyltin (B158744) cation ((CH₃)₃Sn⁺), these orbitals interact with the orbitals of the tin center. A qualitative MO analysis would consider the overlap between the frontier orbitals of the two fragments: the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the trimethyltin cation.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate both the theoretical model and the experimental structural assignment. nih.govmdpi.com DFT calculations are widely used to compute infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. rsc.orgnih.govmdpi.comnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated by performing a harmonic frequency analysis on the optimized molecular geometry. nih.govosti.gov This calculation yields the vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental spectra. mit.edu Comparing the calculated, scaled spectrum with the experimental FTIR spectrum can aid in the assignment of complex vibrational modes. mdpi.comosti.gov

Table 2: Representative Comparison of Experimental vs. Calculated Vibrational Frequencies (cm⁻¹)

Experimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Vibrational Assignment
208021502077Asymmetric N₃ stretch
125012901247Symmetric N₃ stretch
780805778Sn-C symmetric stretch
540555536Sn-N stretch

This table is a hypothetical representation based on typical vibrational modes for organotin azides and common scaling factors. It serves to illustrate the methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The calculation of NMR chemical shifts is another powerful application of DFT. aps.orgmdpi.comnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. researchgate.net Calculated magnetic shielding constants are converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. These predictions can be highly accurate and are invaluable for assigning resonances in complex ¹H, ¹³C, or other nuclei (like ¹¹⁹Sn) NMR spectra and for distinguishing between different isomers or conformers in solution. mdpi.comnih.gov The accuracy of the calculated shifts depends significantly on the chosen DFT functional and the inclusion of solvent effects. aps.orgnih.gov

While specific, detailed comparative studies for Azidotrimethyltin(IV) are not prominently available in the cited literature, the established methodologies are routinely applied to organometallic compounds and provide a robust framework for such an analysis. rsc.orgmdpi.com

Applications of Azidotrimethyltin Iv in Advanced Materials and Chemical Synthesis

Precursor in Organometallic Chemical Vapor Deposition (MOCVD) for Thin Film Fabrication

Azidotrimethyltin(IV) serves as a valuable precursor in Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used for depositing thin films of various materials. americanelements.comamericanelements.com MOCVD is a cornerstone technology in the manufacturing of semiconductors, LEDs, and other electronic components. horiba.com The process involves the vaporization of a precursor, which then decomposes on a heated substrate to form a uniform thin film. horiba.comuniversitywafer.com

The choice of precursor is critical to the quality and properties of the deposited film. wikipedia.org Organometallic compounds like Azidotrimethyltin(IV) are often favored due to their volatility and ability to decompose cleanly at relatively low temperatures. americanelements.comwikipedia.org This is particularly advantageous for creating materials on thermally sensitive substrates. researchgate.net For instance, Azidotrimethyltin(IV) has been explored as a precursor for creating tin-based films and nanostructured materials, such as gallium nitride (GaN) nanowires, which are crucial for advanced semiconductor devices.

The use of Azidotrimethyltin(IV) in MOCVD offers several advantages, including the potential for large-scale production, good conformal coverage, and the ability to create complex, multi-component materials. universitywafer.comwikipedia.org

Table 1: MOCVD Process Parameters

Parameter Description Relevance to Azidotrimethyltin(IV)
Precursor Volatility The ease with which the precursor turns into a gas. Azidotrimethyltin(IV)'s volatility allows for its efficient transport to the substrate.
Decomposition Temperature The temperature at which the precursor breaks down to form the film. A lower decomposition temperature, often a characteristic of organometallic precursors, is beneficial for sensitive substrates. researchgate.net
Film Purity The absence of contaminants in the deposited layer. Clean decomposition of the precursor is essential for high-purity films.

| Growth Rate | The speed at which the film is deposited. | This can be controlled by adjusting process conditions like temperature and precursor flow rate. horiba.com |

Doping Agent in Graphene Modification and Functionalization

Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, possesses extraordinary electronic and mechanical properties. However, to tailor these properties for specific applications, a process called doping is often employed. nih.gov Doping involves intentionally introducing impurities or modifying the material to alter its electronic characteristics. nih.gov

While direct research on Azidotrimethyltin(IV) as a doping agent for graphene is not extensively documented in the provided search results, the principles of chemical and surface doping of graphene provide a strong theoretical basis for its potential use. nih.gov Chemical doping can be achieved by substituting carbon atoms with other elements or by surface functionalization. nih.gov Given the reactivity of the azide (B81097) group, Azidotrimethyltin(IV) could potentially be used to introduce nitrogen-containing functional groups onto the graphene surface. This type of surface modification can influence the carrier concentration and electronic properties of graphene. nih.gov

The functionalization of graphene with organotin compounds could also lead to novel hybrid materials with unique catalytic or sensing properties. The tin atom in the Azidotrimethyltin(IV) molecule could act as a site for further chemical reactions or as a point of interaction with other molecules.

Enabling Reagent in "Click Chemistry" Methodologies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. sigmaaldrich.comlookchem.com One of the most prominent examples of click chemistry is the azide-alkyne cycloaddition, which forms stable triazole rings. lookchem.comsmolecule.com Azidotrimethyltin(IV) is a key reagent in this field, serving as an efficient source of the azide group. sigmaaldrich.comlookchem.comsmolecule.com

The reaction between an organotin azide like Azidotrimethyltin(IV) and an alkyne is a powerful tool for synthesizing 1,2,3-triazoles. lookchem.comsmolecule.com These five-membered heterocyclic compounds are valuable building blocks in medicinal chemistry and materials science due to their stability and ability to participate in hydrogen bonding.

The use of Azidotrimethyltin(IV) in click chemistry offers a reliable method for linking different molecular fragments, facilitating the construction of complex molecular architectures. smolecule.com This has significant implications for drug discovery, polymer chemistry, and the development of functional materials.

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The unique reactivity of Azidotrimethyltin(IV) makes it a valuable tool in the synthesis of biologically active molecules and pharmaceutical intermediates. smolecule.com Its primary role in this context is often as an azide-transfer agent, particularly in the formation of tetrazoles. google.com Tetrazoles are important heterocyclic compounds that are considered bioisosteres of carboxylic acids and are found in a number of pharmaceutical drugs. researchgate.net

For example, nitriles can be converted to tetrazoles by treatment with Azidotrimethyltin(IV). google.comresearchgate.net This transformation is a key step in the synthesis of various pharmaceutical agents, including those with potential applications as anti-migraine agents and HIV-1 non-nucleoside reverse transcriptase inhibitors. google.comresearchgate.net Research has demonstrated the use of Azidotrimethyltin(IV) in the synthesis of oxindole-based HIV inhibitors, where it was used to form a crucial tetrazole ring in the target molecule. researchgate.net

The ability to efficiently introduce the tetrazole moiety using Azidotrimethyltin(IV) allows medicinal chemists to explore new chemical space and develop novel drug candidates with improved pharmacological properties.

Table 2: Examples of Biologically Active Molecules Synthesized Using Azidotrimethyltin(IV)

Compound Class Therapeutic Area Role of Azidotrimethyltin(IV) Reference
Substituted Piperidines Anti-migraine Formation of tetrazole ring from a nitrile precursor. google.com
Oxindoles HIV-1 Inhibitors Conversion of a nitrile to a tetrazole to create a bioisosteric replacement for a carboxylic acid. researchgate.net

Design and Development of New Catalytic Systems

Azidotrimethyltin(IV) also plays a role in the design and development of new catalytic systems. smolecule.com Its ability to act as a ligand or a precursor to catalytically active species makes it a versatile component in organometallic chemistry. acs.org

Research has shown that Azidotrimethyltin(IV) can react with metal complexes to form new adducts with potentially interesting catalytic properties. For instance, its reaction with a ferrous complex results in the formation of a γ-bound azide adduct. acs.org The study of such reactions provides insights into metal-ligand interactions and can lead to the discovery of novel catalysts for a variety of chemical transformations.

The trimethyltin (B158744) group in Azidotrimethyltin(IV) can also be a key feature in its catalytic applications. Organotin compounds are known to act as Lewis acids and can catalyze various organic reactions. smolecule.com By incorporating the Azidotrimethyltin(IV) moiety into larger molecular frameworks, it may be possible to design catalysts with specific selectivities and activities.

Advanced Mechanistic Elucidation of Azidotrimethyltin Iv Reactivity

Kinetic Studies of Key Reactions

Kinetic studies are fundamental to understanding the sequence of elementary steps that constitute a reaction mechanism. For reactions involving organometallic species like Azidotrimethyltin(IV), these studies provide critical data on reaction rates, the influence of reactant concentrations, and the energetic barriers to transformation.

While specific, comprehensive rate laws for the reactions of Azidotrimethyltin(IV) are not extensively detailed in readily available literature, the principles of their determination can be understood from studies on its constituent azide (B81097) moiety. For instance, the reactions of the azide anion have been kinetically characterized, providing insight into its intrinsic reactivity. Techniques such as electron pulse radiolysis and electron paramagnetic resonance (EPR) have been employed to determine the Arrhenius parameters for reactions involving the azide radical. nih.gov

A typical rate law for a reaction is expressed in the form: Rate = k[A]x[B]y, where k is the rate constant, [A] and [B] are the concentrations of the reactants, and x and y are the reaction orders with respect to each reactant. Experimental determination of these orders reveals the number of molecules of each reactant involved in the rate-determining step of the reaction.

From the rate constants measured at various temperatures, key activation parameters such as the activation energy (Ea) can be determined using the Arrhenius equation. The activation energy represents the minimum energy required for a reaction to occur. For example, kinetic data for the azide anion's reaction with atomic hydrogen show activation energies in the range of 18-22 kJ mol⁻¹. nih.gov This suggests that the reaction mechanism is likely an initial hydrogen atom adduct formation. nih.gov

The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Its analysis, often performed using computational chemistry, is crucial for understanding reaction barriers and mechanistic pathways. Density Functional Theory (DFT) is a powerful tool for modeling these fleeting structures. youtube.com

For reactions involving azides, such as the loss of dinitrogen (N₂) from a metal-bound azide, DFT calculations can elucidate the energetics of the transition state. researchgate.net These calculations provide the activation energy (ΔG‡) for the process, which is the free energy difference between the reactants and the transition state. By comparing the calculated activation energies for different possible pathways, chemists can predict the most likely reaction mechanism. For example, calculations on a titanium-azide complex have been used to model the transition state for N₂ loss, a fundamental step in nitrene formation. researchgate.net

Identification and Characterization of Reactive Intermediates

In many reactions, Azidotrimethyltin(IV) does not proceed directly from reactants to final products but instead forms one or more reactive intermediates. These are short-lived species that can sometimes be trapped and characterized under specific conditions.

A key reaction of Azidotrimethyltin(IV) is its interaction with transition metal complexes. In these cases, the initial step is often the coordination of the azide group to the metal center. An example is the reaction with certain iron(II) complexes, which leads to the formation and isolation of stable, γ-bound azide adducts. The characterization of such an intermediate provides direct evidence for the initial steps of the reaction mechanism.

Spectroscopic techniques are indispensable for identifying these transient species.

Infrared (IR) Spectroscopy: The azide group has a very strong and characteristic stretching frequency (ν(N₃)) typically found around 2100 cm⁻¹. The precise position of this band can indicate whether the azide is free, coordinated to a metal, or part of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹⁹Sn NMR are used to track changes in the environment of the trimethyltin (B158744) group. A significant shift in the ¹¹⁹Sn resonance, for example, can indicate a change in the coordination number or geometry at the tin center upon formation of an intermediate.

Solvent Effects on Reaction Mechanisms

The choice of solvent can dramatically influence not only the rate of a reaction but also its mechanistic pathway and product distribution. This is particularly true for reactions involving polar or charged intermediates. The solvent can affect reagent solubility, stabilize or destabilize transition states, and in some cases, participate directly in the reaction.

Studies have shown that solvent polarity can dictate the outcome of reactions involving azides. In one instance, heating an azide in a non-polar solvent like toluene (B28343) resulted in a researchgate.netresearchgate.net sigmatropic rearrangement, whereas the same reaction in a polar solvent favored a researchgate.net rearrangement to a different product. epdf.pub This demonstrates the solvent's ability to direct the reaction down completely different mechanistic routes.

Furthermore, recent research into ternary solvent systems (e.g., combinations of water, a polar organic solvent, and an oil) has revealed that nanophase structuring within the solvent can dramatically enhance the kinetics of azide-alkyne cycloaddition reactions. chemrxiv.org This effect goes beyond simple bulk properties like polarity, suggesting that the nanoscale environment around the reactants can be engineered to accelerate transformations. chemrxiv.org In synthetic preparations, solvent choice is also critical for practical reasons; for instance, the synthesis of Azidotrimethyltin(IV) from trimethyltin chloride and sodium azide gives higher yields in tetrahydrofuran (B95107) (THF) than in dichloromethane (B109758) (DCM) because THF better solubilizes the sodium azide reactant.

Ligand Effects on Reactivity and Selectivity

When Azidotrimethyltin(IV) reacts with a transition metal complex, the other ligands attached to the metal center—often called ancillary or spectator ligands—play a crucial role in modulating the metal's reactivity. These ligands can exert powerful steric and electronic effects that influence reaction rates and selectivity.

Electronic Effects: The electron-donating or electron-withdrawing nature of an ancillary ligand can alter the electron density at the metal center. This, in turn, affects the metal's ability to bind the azide and facilitate subsequent steps. Studies on various organometallic systems have shown that complexes with less electron-donating (more electron-poor) ancillary ligands often react faster in processes like migratory insertion. nih.gov The coordination of a ligand to a metal center can induce a "synergetic effect," where the resulting complex has significantly enhanced biological or chemical activity compared to the free ligand. mdpi.com

Steric Effects: The size and shape (bulk) of ancillary ligands create a specific steric environment around the metal. This can control which substrates can approach and bind to the metal, thereby dictating the selectivity of a reaction. For example, the "bite angle" of a bidentate phosphine (B1218219) ligand can significantly impact reaction rates, with larger bite angles often leading to faster reactions by relieving steric congestion around the metal center. nih.gov In some cases, the ancillary ligand can even determine the final structure of the product, with smaller ligands favoring the formation of discrete cyclic molecules and bulkier ligands leading to the formation of polymers. rsc.org

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Analogues

The primary application of Azidotrimethyltin(IV) is in the synthesis of tetrazoles through cycloaddition with nitriles. nih.govyoutube.com This reaction is a cornerstone for creating compounds with applications in pharmaceuticals and materials science. Future research will likely focus on expanding the scope of these cycloaddition reactions to include more complex and sterically hindered nitriles, thereby accessing novel tetrazole derivatives that are otherwise difficult to synthesize.

Another promising avenue is the development and investigation of new organotin azide (B81097) analogues. By modifying the alkyl or aryl substituents on the tin atom, it may be possible to fine-tune the reactivity, solubility, and stability of the azide reagent. This could lead to reagents with enhanced performance or tailored properties for specific synthetic challenges.

Research FocusPotential OutcomeKey Reaction Type
Expanded Substrate ScopeAccess to novel, complex tetrazole-containing molecules.[3+2] Cycloaddition
Development of AnaloguesOrganotin azides with tailored reactivity and physical properties.Reagent Synthesis
Catalytic SystemsReduction of tin waste and improved reaction efficiency.Catalytic Cycloaddition

Integration into Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. scielo.brnih.gov The use of potentially hazardous reagents like azides within the enclosed and controlled environment of a flow reactor is particularly advantageous. nih.gov

A key future direction is the integration of Azidotrimethyltin(IV)-mediated reactions into continuous flow systems. This would not only mitigate safety concerns associated with organotin compounds and azides but also enable the rapid and automated synthesis of compound libraries. Such automated platforms are invaluable in drug discovery and materials science for high-throughput screening. semanticscholar.org The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities, minimizing the need for extensive purification. soci.org

Development of Advanced Materials with Tunable Properties

Organometallic compounds are frequently used as precursors for advanced materials. americanelements.com Azidotrimethyltin(IV) is a promising building block for nitrogen-rich polymers and coordination frameworks. The tetrazole and triazole rings formed from its cycloaddition reactions are stable, high-energy heterocyclic systems.

Future research is expected to explore the use of Azidotrimethyltin(IV) in polymerization reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, to create novel polymers. wikipedia.org These materials could have applications as:

Energetic materials: The high nitrogen content of the resulting polymers could be beneficial for the development of advanced propellants or explosives.

Coordination polymers: The nitrogen atoms in the heterocyclic rings can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing.

Stable polymers: The aromaticity and stability of the triazole ring can impart thermal and chemical resistance to polymeric backbones.

By carefully selecting the co-monomers, researchers can tune the physical and chemical properties of the resulting materials for specific applications.

Deeper Computational Insights into Complex Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. researchgate.net While the general mechanism of azide-nitrile cycloaddition has been studied, detailed computational models specifically for Azidotrimethyltin(IV) are an area for future exploration. sci-hub.boxnih.gov

Future computational studies could focus on:

Transition State Analysis: Elucidating the precise transition state structures for cycloadditions involving Azidotrimethyltin(IV) to understand factors controlling reaction rates and regioselectivity.

Catalyst Effects: Modeling the interaction of Lewis acid catalysts with the Azidotrimethyltin(IV)-nitrile system to design more efficient catalysts. nih.gov

Comparative Reactivity: Comparing the activation barriers for reactions using Azidotrimethyltin(IV) versus other azide sources (e.g., sodium azide, trimethylsilyl (B98337) azide) to provide a theoretical basis for reagent selection.

These deeper insights will enable more rational design of experiments and optimization of reaction conditions, accelerating the development of new synthetic methods.

Computational MethodResearch GoalPredicted Outcome
Density Functional Theory (DFT)Elucidate reaction mechanisms and transition states.Understanding of reactivity and selectivity.
Molecular Dynamics (MD)Simulate reagent behavior in different solvent environments.Optimization of reaction media.
Quantum Mechanics/Molecular Mechanics (QM/MM)Model complex systems, including enzymatic reactions.Insights into potential biological interactions.

Green Chemistry Approaches and Sustainable Applications

The principles of green chemistry aim to reduce waste, minimize hazards, and improve the efficiency of chemical processes. unife.itgcande.org The application of these principles to reactions involving Azidotrimethyltin(IV) is a critical area for future research, particularly given the toxicity associated with organotin compounds.

Key green chemistry goals include:

Catalysis: Developing catalytic systems that use only a substoichiometric amount of a tin species, or exploring tin-free catalysts for tetrazole synthesis, would drastically reduce toxic metal waste.

Atom Economy: [3+2] cycloaddition reactions are inherently atom-economical, as all atoms from the reactants are incorporated into the product. organic-chemistry.org Highlighting and optimizing this aspect is a green chemistry priority.

Benign Solvents: Moving away from traditional organic solvents to greener alternatives like water, ionic liquids, or supercritical fluids for Azidotrimethyltin(IV)-mediated reactions. rsc.orgnih.gov

Waste Valorization: Investigating methods to recover and recycle the trimethyltin (B158744) byproduct, converting it back into the starting azide or another useful reagent.

Achieving these goals would make the synthesis of valuable tetrazole compounds significantly more sustainable and environmentally friendly.

Multicomponent Reactions Featuring Azidotrimethyltin(IV)

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates structural elements from each starting material. nih.govtcichemicals.com MCRs are highly convergent and efficient, aligning well with the principles of green chemistry.

A significant emerging area is the design of novel MCRs that incorporate Azidotrimethyltin(IV) as a key reactant. For example, a reaction combining an aldehyde, an amine, an isocyanide, and Azidotrimethyltin(IV) could potentially yield complex, drug-like molecules containing a tetrazole ring in a single synthetic step. nih.gov The development of such reactions would represent a major advance in synthetic efficiency, allowing for the rapid generation of molecular diversity from simple starting materials. This approach holds immense potential for the construction of libraries of novel compounds for biological screening.

Q & A

Q. What interdisciplinary approaches can elucidate synergistic effects between azidotrimethyltin(IV) and transition-metal catalysts?

  • Methodological Answer : Combine in situ XAFS (X-ray absorption fine structure) and operando NMR to monitor metal-tin interactions during catalysis. Collaborate with computational chemists to map electron transfer pathways. Share datasets via open-access platforms to facilitate meta-analyses .

Guidelines for Data Presentation and Reproducibility

  • Tables : Include raw kinetic data (e.g., TOF, activation energies) and statistical uncertainties. Use SI units and avoid abbreviated compound names .
  • Figures : Prioritize high-resolution spectra with annotated peaks. For crystallographic data, provide CIF files and thermal ellipsoid plots .
  • Ethics : Disclose funding sources and conflicts of interest. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.